Cas no 1339074-00-8 (2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid)

2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is a heterocyclic compound featuring a thiophene core linked to a methylamino-substituted thiazole moiety, with an acetic acid functional group. This structure confers versatility in synthetic applications, particularly in medicinal chemistry, where it may serve as a key intermediate for bioactive molecules. The presence of both thiazole and thiophene rings enhances its potential for interactions with biological targets, while the carboxylic acid group allows for further derivatization. Its well-defined molecular architecture makes it suitable for research in drug discovery, especially in the development of thiazole-based therapeutics. The compound's stability and synthetic accessibility further support its utility in exploratory chemistry.
2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid structure
1339074-00-8 structure
商品名:2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid
CAS番号:1339074-00-8
MF:C10H10N2O2S2
メガワット:254.328599452972
CID:4589320
PubChem ID:63355990

2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-(2-(methylamino)thiazol-4-yl)thiophen-2-yl)acetic acid
    • 2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
    • 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid
    • インチ: 1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
    • InChIKey: QZQRAUOFZVBFQL-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(O)=O)SC(C2=CSC(NC)=N2)=CC=1

2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-154882-0.25g
2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
1339074-00-8 95.0%
0.25g
$260.0 2025-02-20
Enamine
EN300-154882-1.0g
2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
1339074-00-8 95.0%
1.0g
$525.0 2025-02-20
Chemenu
CM447782-1g
2-(5-(2-(methylamino)thiazol-4-yl)thiophen-2-yl)acetic acid
1339074-00-8 95%+
1g
$*** 2023-03-28
Enamine
EN300-154882-0.1g
2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
1339074-00-8 95.0%
0.1g
$182.0 2025-02-20
Enamine
EN300-154882-10.0g
2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
1339074-00-8 95.0%
10.0g
$2256.0 2025-02-20
Enamine
EN300-154882-250mg
2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
1339074-00-8 95.0%
250mg
$260.0 2023-09-25
1PlusChem
1P01AG4Y-100mg
2-(5-(2-(methylamino)thiazol-4-yl)thiophen-2-yl)acetic acid
1339074-00-8 95%
100mg
$238.00 2025-03-19
Aaron
AR01AGDA-500mg
2-(5-(2-(methylamino)thiazol-4-yl)thiophen-2-yl)acetic acid
1339074-00-8 95%
500mg
$588.00 2025-02-09
A2B Chem LLC
AV66290-10g
2-(5-(2-(methylamino)thiazol-4-yl)thiophen-2-yl)acetic acid
1339074-00-8 95%
10g
$2410.00 2024-04-20
Enamine
EN300-154882-10000mg
2-{5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
1339074-00-8 95.0%
10000mg
$2256.0 2023-09-25

2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid 関連文献

2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acidに関する追加情報

Introduction to 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid (CAS No. 1339074-00-8)

2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid, identified by the CAS number 1339074-00-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of thiophene and thiazole rings, combined with an acetic acid moiety, exhibits a unique structural framework that makes it a promising candidate for further exploration in drug discovery and material science.

The structural composition of 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid includes several key pharmacophoric elements. The presence of the thiazole ring, known for its antimicrobial and anti-inflammatory properties, alongside the thiophene ring, which is often associated with neurological and cardiovascular applications, creates a versatile scaffold. The acetic acid side chain further enhances its potential as a bioactive molecule by providing a site for hydrogen bonding interactions with biological targets.

In recent years, there has been growing interest in heterocyclic compounds that integrate multiple functional groups to modulate biological activity. The combination of a methylamino group at the 2-position of the thiazole ring in 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid adds another layer of complexity, potentially influencing its solubility and metabolic stability. This feature makes it an attractive candidate for further investigation in medicinal chemistry.

Current research in the field of heterocyclic chemistry has highlighted the importance of molecular diversity in drug design. Compounds like 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid offer a rich structural space for exploration. Studies have demonstrated that the integration of thiophene and thiazole moieties can lead to compounds with enhanced binding affinity to biological targets. For instance, derivatives of these heterocycles have shown promise in inhibiting enzymes involved in inflammatory pathways and cancer progression.

The acetic acid moiety in 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid not only contributes to its structural complexity but also provides a pharmacophoric element that can interact with biological systems. Acetic acid derivatives are well-known for their ability to modulate various biological processes, including pain perception and neurotransmitter release. This suggests that 2-{5-2-(methylamino)-1,3-thiazol-4-ylthiophen-2-yl}acetic acid could have therapeutic potential in areas such as central nervous system disorders and chronic pain management.

Recent advances in computational chemistry have enabled the rapid screening of large libraries of heterocyclic compounds for their biological activity. Virtual screening techniques have been particularly effective in identifying molecules like 2-{5-2-(methylamino)-1,3-thiazol-4-yli thiophen - 2 - yl}acetic acid (CAS No. 1339074 - 00 - 8) that exhibit high binding affinity to target proteins. These computational methods have accelerated the discovery process by allowing researchers to predict the potential interactions of novel compounds before conducting expensive wet-lab experiments.

In addition to its pharmaceutical applications, 2-{5 - 2 - ( methylamino) - 1 , 3 - thiazol - 4 - yl thiophen - 2 - yl } acetic acid (CAS No. 1339074 - 00 - 8) has shown promise in material science research. The conjugated system present in this molecule can be exploited for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability of thiophene and thiazole derivatives to absorb and emit light within specific wavelength ranges makes them valuable components in optoelectronic devices.

The synthesis of 1339074 - 00 - 8 involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The introduction of functional groups at specific positions on the heterocyclic core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular architectures like those found in this compound.

The pharmacological evaluation of 1339074 - 00 - 8 has revealed several interesting properties that warrant further investigation. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production pathways. Additionally, its structural features could make it a viable candidate for developing novel antiviral agents, given the growing need for effective treatments against emerging infectious diseases.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural products or their synthetic analogs. The structural motifs found in 1339074 - 00 - 8, combining elements from both marine and terrestrial organisms, aligns well with this trend toward nature-inspired drug design.

The development of novel analytical techniques has also contributed to our understanding of 1339074 - 00 - 8's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and dynamics. These techniques provide detailed information about the compound's conformational preferences and interactions with other molecules.

The future prospects for 1339074 - 00 - 8 are promising, with ongoing research exploring its potential applications in various fields. As computational methods continue to improve, so too will our ability to predict and design molecules with specific biological activities. This synergy between computational chemistry and experimental synthesis holds great promise for accelerating drug discovery efforts.

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